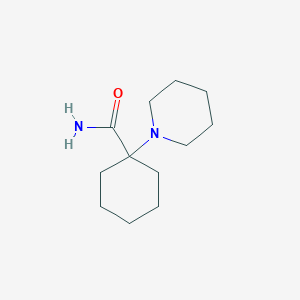

1-(Piperidin-1-yl)cyclohexanecarboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-piperidin-1-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c13-11(15)12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-10H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLUZOPBGFGZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Piperidin 1 Yl Cyclohexanecarboxamide

Historical and Contemporary Approaches to Cyclohexanecarboxamide (B73365) Synthesis

The synthesis of the cyclohexanecarboxamide core is fundamental to accessing the target molecule. Historically, the most common method involves the conversion of cyclohexanecarboxylic acid into a more reactive derivative, such as an acyl chloride or ester, followed by amidation.

Classical Methods: A prevalent historical approach is the reaction of cyclohexanecarbonyl chloride with ammonia (B1221849) or a primary/secondary amine. This method is straightforward and often high-yielding but requires the initial preparation of the acyl chloride from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Another classic route is the direct thermal condensation of a cyclohexanecarboxylic acid salt with an ammonium (B1175870) salt or urea, though this often requires harsh conditions and can result in lower yields.

Contemporary Methods: Modern synthetic chemistry has introduced a variety of more efficient and milder coupling reagents to facilitate amide bond formation directly from carboxylic acids, avoiding the need for harsh intermediates. These peptide coupling agents are now a mainstay in the synthesis of carboxamides.

| Coupling Reagent Class | Examples | General Conditions |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often used with additives like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve yield. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Known for high reactivity and efficiency, suitable for sterically hindered substrates. |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Highly effective reagents that promote rapid amide bond formation under mild conditions. |

Another contemporary approach involves the catalytic hydrogenation of cyclohexanecarbonitrile. scirp.org This method provides a direct route to the primary amide, cyclohexanecarboxamide, often utilizing metal catalysts under hydrogen pressure.

Strategies for Incorporating Piperidine (B6355638) Moieties into Cyclohexane (B81311) Systems

The formation of the C-N bond linking the piperidine and cyclohexane rings is a critical step. Several strategies exist for this transformation, primarily revolving around the reaction of a cyclohexanone (B45756) precursor with piperidine.

One of the most direct and widely used methods is reductive amination . This reaction involves the condensation of cyclohexanone with piperidine to form an enamine or an iminium ion intermediate, which is then reduced in situ to yield 1-(piperidin-1-yl)cyclohexane. Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

A related and highly significant reaction for the synthesis of the direct precursor to the target compound is a variation of the Strecker synthesis . In this reaction, cyclohexanone, piperidine, and a cyanide source (such as potassium cyanide or trimethylsilyl (B98337) cyanide) react to form 1-(piperidin-1-yl)cyclohexanecarbonitrile. nih.govchembk.com This α-aminonitrile is a key intermediate that contains all the necessary atoms, except for those required for the conversion of the nitrile to a carboxamide.

Other strategies include nucleophilic substitution reactions, where a cyclohexane ring bearing a good leaving group (like a halide or a sulfonate ester) at the 1-position is displaced by piperidine. However, these reactions can be complicated by competing elimination reactions. scirp.org

Targeted Synthesis of 1-(Piperidin-1-yl)cyclohexanecarboxamide and its Precursors

The most logical and documented synthetic pathway to this compound proceeds through its nitrile precursor, 1-(piperidin-1-yl)cyclohexanecarbonitrile. cymitquimica.com

Step 1: Synthesis of the Precursor 1-(Piperidin-1-yl)cyclohexanecarbonitrile

This precursor is synthesized via a one-pot reaction involving three components: cyclohexanone, piperidine, and a cyanide source. This is an example of an α-amino nitrile synthesis.

Reactants : Cyclohexanone, Piperidine, Potassium Cyanide (KCN)

Solvent : Often an aqueous or alcoholic medium

Conditions : The reaction is typically stirred at room temperature. An acid, such as hydrochloric acid, is used to facilitate the reaction and neutralize the resulting hydroxide (B78521).

Mechanism : Piperidine and cyclohexanone react to form an enamine. The cyanide ion then attacks the carbon of the enamine, followed by protonation, to yield the stable α-aminonitrile product. nih.govchembk.com

Step 2: Hydrolysis of the Nitrile to the Carboxamide

The conversion of the nitrile group (-CN) in 1-(piperidin-1-yl)cyclohexanecarbonitrile to a primary amide group (-CONH₂) is achieved through controlled hydrolysis.

Reagents : This transformation can be accomplished using either acidic or basic conditions.

Acid-catalyzed hydrolysis : Concentrated sulfuric acid or hydrochloric acid is commonly used. The reaction is often heated to proceed at a reasonable rate. The nitrile is protonated, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis : Hydrogen peroxide in the presence of a base like sodium hydroxide is a common method. The hydroperoxide anion acts as the nucleophile.

Conditions : Careful control of reaction time and temperature is crucial to stop the reaction at the amide stage and prevent further hydrolysis to the corresponding carboxylic acid.

A summary of the two-step synthesis is presented below:

| Step | Reaction | Key Reagents | Product |

| 1 | α-Amino Nitrile Synthesis | Cyclohexanone, Piperidine, KCN | 1-(Piperidin-1-yl)cyclohexanecarbonitrile |

| 2 | Nitrile Hydrolysis | H₂SO₄ and heat, or H₂O₂/NaOH | This compound |

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Analogues

The parent compound, this compound, is achiral. However, the synthesis of chiral analogues, where the cyclohexane or piperidine rings are substituted, requires stereoselective methods.

Stereoselective Synthesis: The introduction of chirality often involves asymmetric reactions on prochiral precursors. For instance, the synthesis of substituted cyclohexanes can be achieved with high stereocontrol using various methods:

Michael Addition : Asymmetric conjugate addition (Michael reaction) to α,β-unsaturated ketones can establish stereocenters on the cyclohexane ring. nih.govbeilstein-journals.org Chiral catalysts or auxiliaries are used to control the facial selectivity of the nucleophilic attack.

Diels-Alder Reaction : The [4+2] cycloaddition is a powerful tool for constructing substituted cyclohexene (B86901) rings with well-defined stereochemistry, which can then be further modified.

Organocatalysis : The use of small chiral organic molecules as catalysts has emerged as a major strategy for the enantioselective functionalization of cyclohexanones. For example, proline-catalyzed intramolecular Mannich cyclizations can create complex bicyclic systems with high stereoselectivity. mdpi.com

Chiral Resolution: When a stereoselective synthesis is not feasible, a racemic mixture of a chiral analogue can be separated into its constituent enantiomers through chiral resolution.

Classical Resolution : This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. Afterward, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers directly without derivatization.

These stereoselective strategies are crucial for the development of specific, biologically active analogues of the title compound where three-dimensional structure dictates function. researchgate.net

Structure Activity Relationship Sar Studies of 1 Piperidin 1 Yl Cyclohexanecarboxamide and Its Analogues

Exploration of Cyclohexane (B81311) Ring Substitutions and their Impact on Biological Activity

The cyclohexane ring is a fundamental component of the 1-(Piperidin-1-yl)cyclohexanecarboxamide scaffold, and its substitution pattern plays a pivotal role in modulating biological activity. Research into various analogues has demonstrated that both the nature and position of substituents on this carbocyclic ring can significantly influence the compound's interaction with biological targets.

In a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives, substitutions on the core structure led to compounds with significant antitumor activity. For instance, compound 5i from this series, which features a specific substitution pattern, exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 3.25 μM, surpassing the efficacy of the standard drug doxorubicin (B1662922) in this assay. orientjchem.org This highlights the potential for targeted substitutions on the cyclohexane-carboxamide core to yield highly active compounds.

The size of the cycloalkane ring itself is also a critical determinant of activity. In studies of analogues of 1-(5-isoquinolinesulfonyl)piperazine, replacing the cyclohexyl group with a larger cycloheptyl ring resulted in a notable decrease in both enzymatic and whole-cell activity. exlibrisgroup.com This suggests that the specific conformation and steric bulk of the six-membered cyclohexane ring are optimal for binding to the target, and deviations from this structure are not well-tolerated.

Furthermore, studies on other cyclohexane-containing scaffolds, such as 2-acyl-cyclohexane-1,3-diones, have provided additional insights into the effects of ring substitutions. In these systems, the introduction of features like a double bond, a hydroxyl group, or a methyl group onto the cyclohexane ring generally led to a decrease in inhibitory activity against the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This indicates that for certain targets, an unsubstituted cyclohexane ring is preferred for optimal interaction.

The table below summarizes the impact of representative cyclohexane ring modifications on biological activity from various studies on related compounds.

| Compound/Analogue Class | Cyclohexane Ring Modification | Observed Impact on Biological Activity |

| 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamides | Specific substitution patterns (e.g., compound 5i ) | Potent antitumor activity (IC50 = 3.25 μM vs. MCF-7) orientjchem.org |

| 1-(5-isoquinolinesulfonyl)piperazine analogues | Replacement of cyclohexyl with cycloheptyl | Reduced enzymatic and whole-cell activity exlibrisgroup.com |

| 2-Acyl-cyclohexane-1,3-diones | Introduction of double bond, hydroxyl, or methyl group | Generally decreased HPPD inhibitory activity |

These findings collectively underscore the importance of the cyclohexane ring as a key determinant of the biological profile of this compound and its analogues. Both the integrity of the six-membered ring and the specific substitution patterns are crucial for achieving desired therapeutic effects.

Modulation of the Piperidine (B6355638) Moiety: Substituent Effects and Ring Modifications on Molecular Interactions

The piperidine moiety is a common and important structural feature in many biologically active compounds, serving as a versatile scaffold for interacting with various receptors and enzymes. In the context of this compound analogues, modifications to this heterocyclic ring are a key strategy for fine-tuning the pharmacological properties of the molecule.

Studies on a range of piperidine-containing compounds have consistently shown that this ring is a crucial pharmacophore. For sigma receptor ligands, the piperidine structure is considered a hallmark for binding. drughunter.com In a series of N-(1-benzylpiperidin-4-yl)arylacetamides, for example, replacing the phenyl ring attached to the piperidine nitrogen with heterocyclic rings like imidazole (B134444) or pyridine (B92270) led to a significant loss in affinity for sigma-1 receptors. drughunter.com This demonstrates the sensitivity of the receptor to the electronic and steric properties of substituents on the piperidine nitrogen.

In the development of soluble epoxide hydrolase (sEH) inhibitors, the substitution on the piperidine ring was also found to be critical. A study of piperidine-derived non-urea sEH inhibitors revealed that bulky, nonpolar cycloalkyl groups attached to the piperidine are well-tolerated by the enzyme. nih.gov This suggests that for certain targets, the piperidine moiety can be modified with lipophilic groups to potentially enhance binding or improve pharmacokinetic properties without compromising activity.

Furthermore, the introduction of various functional groups, such as phosphamides and carbamates, onto the piperidine ring of ceritinib (B560025) analogues has been explored. This led to the identification of compounds with significant cytotoxic effects against the H2228 cell line, with one derivative showing superior cytotoxicity to the parent drug ceritinib. researchgate.net These results indicate that extensive functionalization of the piperidine ring is a viable strategy for enhancing biological activity.

The table below provides examples of how modifications to the piperidine moiety in related structures can affect molecular interactions and biological outcomes.

| Compound Class | Piperidine Moiety Modification | Effect on Molecular Interaction/Biological Activity |

| N-(1-benzylpiperidin-4-yl)arylacetamides | Replacement of N-benzyl with N-imidazolylmethyl or N-pyridinylmethyl | >60-fold loss in affinity for sigma-1 receptors drughunter.com |

| Piperidine-derived sEH inhibitors | Attachment of bulky, nonpolar cycloalkyl groups | Well-tolerated by the target enzyme nih.gov |

| Ceritinib analogues | Functionalization with various phosphamides and carbamates | Enhanced cytotoxic activity researchgate.net |

Amide Linkage Modifications and their Contribution to Receptor Binding and Enzymatic Inhibition

The amide bond is a central linker in the this compound scaffold, connecting the piperidinylcyclohexane portion to the rest of the molecule. This functional group is crucial for maintaining the structural integrity of the compound and often participates in key hydrogen bonding interactions with biological targets. nih.gov However, the amide bond is also susceptible to enzymatic hydrolysis in vivo, which can lead to poor metabolic stability. drughunter.comnih.gov Consequently, modifying or replacing the amide linkage with bioisosteres is a common strategy in medicinal chemistry to improve pharmacokinetic properties while retaining or enhancing biological activity. nih.govnih.gov

Amide bond bioisosteres are chemical groups that mimic the physicochemical properties of the amide bond but offer improved metabolic stability. nih.govnih.govcambridgemedchemconsulting.com Common bioisosteres include heterocycles like 1,2,3-triazoles, oxadiazoles, and imidazoles, as well as other functional groups such as thioamides and ureas. nih.gov The replacement of an amide with these groups can lead to new analogues with improved biological properties. nih.gov

For example, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, the bioisosteric replacement of a metabolically labile amide with a 1,2,4-oxadiazole (B8745197) resulted in compounds that were nearly equipotent to the parent compound but had improved in vitro metabolic stability. nih.gov Similarly, the replacement of an amide with a 1,2,3-triazole scaffold has been successfully used to generate more metabolically stable and potent D3-receptor selective ligands. nih.gov

Another approach to modifying the amide linkage is the use of a thioamide, where the carbonyl oxygen is replaced by a sulfur atom. This substitution can reduce the hydrogen bond acceptor strength of the group, which may alter binding interactions but can also lead to improved membrane permeability and metabolic stability. nih.gov

The table below presents some common amide bond bioisosteres and their potential impact on the properties of this compound analogues.

| Amide Bioisostere | Key Structural Feature | Potential Contribution to Receptor Binding and Enzymatic Inhibition |

| 1,2,3-Triazole | Five-membered aromatic ring with three nitrogen atoms | Mimics the geometry and hydrogen bonding capabilities of the amide bond; enhances metabolic stability. nih.gov |

| Oxadiazole (e.g., 1,2,4- or 1,3,4-isomer) | Five-membered aromatic ring with two nitrogen atoms and one oxygen atom | Acts as an amide surrogate to improve metabolic stability while maintaining potency. nih.gov |

| Thioamide | Replacement of carbonyl oxygen with sulfur (>C=S) | Reduces hydrogen bond acceptor strength; can improve permeability and metabolic stability. nih.gov |

| Urea | Contains a central carbonyl with two flanking nitrogen atoms | Can act as a hydrogen bond donor and acceptor, similar to an amide, but with different electronic properties. nih.gov |

Conformational Analysis and its Correlation with Biological Profile of this compound Derivatives

Computational techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are powerful tools for studying the correlation between the 3D properties of a series of compounds and their biological activities. researchgate.netnih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that can rationalize the structural requirements for activity. nih.gov These models generate contour maps that highlight regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.govresearchgate.net

For instance, 3D-QSAR studies on piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors have indicated the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net By understanding these 3D requirements, new analogues with potentially enhanced activity can be designed. Similarly, CoMFA and CoMSIA models of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists have been used to identify key structural features responsible for their antagonistic activity. nih.gov

In addition to computational modeling, experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the solution-phase conformation of molecules. unifi.it This information can be used to understand how flexible molecules like this compound derivatives might adopt a specific "bioactive conformation" upon binding to their target. Molecular dynamics simulations can further explore the conformational landscape of these molecules and their binding modes with target proteins. rsc.org

The table below summarizes the key aspects of conformational analysis and its relevance to the biological profile of this compound derivatives.

| Analytical Technique | Information Gained | Correlation with Biological Profile |

| 3D-QSAR (CoMFA/CoMSIA) | Contour maps indicating favorable/unfavorable steric, electrostatic, and hydrophobic regions. nih.gov | Guides the design of new derivatives with improved potency by optimizing 3D properties for target binding. researchgate.net |

| Molecular Docking | Predicts the preferred binding mode and orientation of a ligand within a target's active site. | Helps to rationalize the observed activity of a compound and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts). rsc.org |

| NMR Spectroscopy | Provides information about the solution-phase conformation and flexibility of a molecule. unifi.it | Helps to understand the conformational preferences of a molecule in a biologically relevant environment. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-target complex over time. | Elucidates the stability of binding modes and the role of conformational changes in the binding process. rsc.org |

In essence, a thorough conformational analysis is indispensable for a comprehensive understanding of the SAR of this compound derivatives. By correlating the 3D structure of these compounds with their biological activity, researchers can more rationally design new molecules with optimized pharmacological profiles.

Mechanistic Investigations of 1 Piperidin 1 Yl Cyclohexanecarboxamide at the Molecular Level

Elucidation of Molecular Targets and Ligand-Receptor Binding Interactions

Derivatives of the 1-(piperidin-1-yl)cyclohexanecarboxamide scaffold have been explored as inhibitors of several classes of enzymes.

Serine Proteases : The piperidine (B6355638) moiety is a key component in the design of inhibitors for type II transmembrane serine proteases (TTSPs) like matriptase and hepsin. Researchers have developed hybrid piperidine carbamate dipeptidyl inhibitors that show potent activity against these proteases, with some compounds exhibiting IC₅₀ values in the low nanomolar range for hepsin. nih.govnih.gov These inhibitors are designed to replace peptide fragments and interact with the S3-S4 sidechain-binding pockets of the enzymes. nih.gov

IMPDH : In the search for new anti-tubercular agents, a compound featuring a cyclohexyl group attached to a piperazine methanone, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, was identified as an inhibitor of Mycobacterium tuberculosis inosine-5'-monophosphate dehydrogenase (IMPDH). nih.gov This highlights the importance of the cyclohexyl ring in binding to and inhibiting this crucial enzyme in nucleotide biosynthesis. nih.gov

Cathepsin K : The cyclohexanecarboxamide (B73365) structure is a recognized scaffold for inhibitors of Cathepsin K, a cysteine peptidase involved in bone resorption. nih.gov Various piperidine-3-carboxamide and piperidamide-3-carboxamide derivatives have been synthesized and shown to be potent inhibitors of Cathepsin K, with some exhibiting IC₅₀ values in the sub-micromolar range. researchgate.netresearchgate.netdntb.gov.ua For instance, the derivative H-9 was found to have an IC₅₀ of 0.08 µM. researchgate.netresearchgate.net These findings underscore the potential of the piperidine-carboxamide framework in developing treatments for diseases characterized by excessive bone resorption, such as osteoporosis. nih.gov

Arginase : While direct inhibition by this compound has not been detailed, related structures show activity. For example, a derivative featuring a piperidine ring linked to a quaternary amino acid center, 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid, demonstrated potent inhibition of human arginase I (hARG-1) and II (hARG-2) with IC₅₀ values of 200 nM and 290 nM, respectively. nih.gov Additionally, arginase activity in endothelial cells can be modulated through the RhoA/Rho kinase pathway, which is a known target for certain cyclohexanecarboxamide derivatives (see section 4.1.3).

The this compound scaffold is a privileged structure in the development of ligands for various G-protein coupled receptors (GPCRs) and ion channels.

5-HT1A Receptors : A notable derivative, WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide), is a potent and selective silent antagonist of the 5-HT1A receptor. nih.gov It displaces the radioligand [³H]8-OH-DPAT with a pIC₅₀ of 8.87 and shows over 100-fold selectivity for the 5-HT1A receptor compared to other serotonin receptor subtypes and neurotransmitter sites. nih.gov In functional assays, it acts as a pure antagonist with no evidence of agonist activity, exhibiting an apparent pA₂ value of 9.71. nih.gov Another study identified (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide as a potent and selective 5-HT1A receptor agonist with a Kᵢ value of 0.49 nmol/L. researchgate.net

Dopamine (B1211576) D3/D2 Receptors : The cyclohexanecarboxamide moiety has been instrumental in achieving selectivity for the dopamine D3 receptor over the D2 receptor. In a series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines, the cyclohexanecarboxamide analogue (compound 39) displayed single-digit nanomolar affinity for the D3 receptor while its affinity for the D2 receptor was significantly lower, resulting in a ligand with over 150-fold selectivity for D3R over D2R. nih.govacs.org

| Compound | Target Receptor | Kᵢ (nM) | D₂/D₃ Selectivity Ratio |

| Analogue 39 | Dopamine D₃ | 8.1 | >150 |

| Dopamine D₂ | 1220 | ||

| WAY-100635 | 5-HT₁ₐ | 1.35 (pIC₅₀=8.87) | >100 (vs other 5-HT) |

CB1 Receptors : The N-(piperidin-1-yl)carboxamide functional group is present in the well-known selective CB1 receptor antagonist/inverse agonist SR141716A (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide). nih.gov Furthermore, a cyclohexyl methanone derivative, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), was identified as a CB1 inverse agonist with a Kᵢ value of 220 nM. nih.gov These examples illustrate the utility of the piperidine and cyclohexyl components in designing ligands that target the cannabinoid system.

NMDA Receptors : While the direct subject compound has not been extensively studied at NMDA receptors, related piperidine-containing structures are known to act as channel blockers. For instance, enantiomers of 1-(1,2-diphenylethyl)piperidine have been synthesized as flexible analogues of the NMDA channel blocker MK-801 and tested for their ability to inhibit [³H]MK-801 binding. researchgate.net Additionally, 4-phosphonomethyl-2-piperidine carboxylic acid (CGS19755) is a potent antagonist where the amino group is part of a piperidine ring. nih.gov

A key area of investigation for this chemical class is the modulation of protein kinase pathways, particularly the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).

Rho Kinase (ROCK) : The compound Y-27632, which is (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide, is a widely used, potent, and specific inhibitor of the ROCK family of protein kinases (ROCK-I and ROCK-II). nih.gov It functions as an ATP-competitive inhibitor by binding to the kinase's catalytic site. researchgate.net Y-27632 has been shown to relax both vascular and non-vascular smooth muscle and antagonize noradrenergic contractions in penile corpus cavernosum smooth muscle. nih.gov This inhibition leads to a decrease in the phosphorylation of the myosin phosphatase target subunit 1 (MYPT1), which in turn decreases the phosphorylation of the 20 kDa myosin light chain (MLC20), ultimately leading to smooth muscle relaxation.

| Compound | Target Kinase | Action |

| Y-27632 | ROCK-I, ROCK-II | Specific, ATP-competitive inhibitor |

Current scientific literature does not provide direct evidence of this compound or its close derivatives acting as inhibitors of the NLRP3 inflammasome or other inflammasome complexes. Research into small-molecule inflammasome inhibitors has largely focused on other chemical scaffolds, such as pyridazine and oxazole-based structures. nih.govnih.gov

Cellular Pathway Perturbations Induced by this compound

The interaction of these compounds at the molecular level induces distinct perturbations in cellular pathways. The most well-documented effects stem from the inhibition of the Rho/ROCK pathway by the derivative Y-27632.

Inhibition of Rho kinase by Y-27632 leads to significant changes in the actomyosin cytoskeleton. arvojournals.org This includes the disassembly of actin stress fibers and the loss of focal adhesions in various cell types, such as human trabecular meshwork (HTM) and Schlemm's canal (SC) cells. arvojournals.orgnih.gov These changes are associated with cellular relaxation and a decrease in actomyosin-based cellular contraction. arvojournals.org The mechanism involves reduced phosphorylation of myosin light chain, a key determinant of cellular contraction. nih.govarvojournals.org These cellular effects are reversible upon withdrawal of the compound. arvojournals.org This pathway modulation can lead to an increase in paracellular fluid flow, as observed in studies of aqueous humor outflow, suggesting a role in regulating cellular permeability and tone. arvojournals.orgnih.gov

Stereochemical Influences on Target Specificity and Efficacy

Stereochemistry plays a critical role in the biological activity of many derivatives containing the cyclohexanecarboxamide core, dictating both potency and target specificity.

The Rho kinase inhibitor Y-27632 is a prime example of this stereochemical dependence. The active compound is specifically the (+)-(R)-trans isomer. nih.gov This precise spatial arrangement of the aminoethyl group and the N-(4-pyridyl)carboxamide on the cyclohexane (B81311) ring is crucial for its high-affinity binding to the catalytic site of ROCK.

Similarly, studies on NMDA receptor antagonists have shown that stereoselectivity is a significant factor. For example, the (S)- and (R)-enantiomers of 1-(1,2-diphenylethyl)piperidine exhibit different potencies as inhibitors of [³H]MK-801 binding, demonstrating that the three-dimensional conformation of the molecule is vital for its interaction with the ion channel. researchgate.net In the development of 5-HT1A receptor agonists, the (S)-enantiomer of N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide was found to be the potent and selective stereoisomer. researchgate.net These examples underscore the importance of controlling stereochemistry during the design and synthesis of pharmacologically active this compound derivatives to achieve the desired efficacy and target engagement.

Preclinical Pharmacological Characterization of 1 Piperidin 1 Yl Cyclohexanecarboxamide

In Vitro Pharmacological Profiling

In vitro studies have been conducted to determine the interaction of N-phenyl-N-[1-(piperidine-1-carbonyl)cyclohexyl]benzamide with a specific enzyme target.

No publicly available data from receptor binding affinity assays for N-phenyl-N-[1-(piperidine-1-carbonyl)cyclohexyl]benzamide were identified in the reviewed scientific literature.

Research has focused on the inhibitory effects of N-phenyl-N-[1-(piperidine-1-carbonyl)cyclohexyl]benzamide on Schistosoma mansoni cercarial serine protease. This enzyme is crucial for the parasite's ability to penetrate the skin of its host.

The compound demonstrated a notable inhibitory effect on the activity of S. mansoni cercarial serine protease. The inhibitory coefficient (Ki) value for this interaction was determined through Dixon plots, which graphically assess enzyme inhibition. Furthermore, the compound was shown to alter the enzyme's kinetics, affecting both the Michaelis-Menten constant (Km) and the maximum enzymatic reaction velocity (Vmax).

Table 1: Enzyme Inhibition Data for N-phenyl-N-[1-(piperidine-1-carbonyl)cyclohexyl]benzamide (MNRC-5)

| Enzyme Target | Effect |

|---|

Data derived from studies on the enzymatic activity of S. mansoni cercarial serine protease in the presence of the compound.

No publicly available data from cellular efficacy assays for N-phenyl-N-[1-(piperidine-1-carbonyl)cyclohexyl]benzamide were identified in the reviewed scientific literature.

In Vivo Preclinical Efficacy Studies in Animal Models (excluding human clinical trials)

The in vivo efficacy of N-phenyl-N-[1-(piperidine-1-carbonyl)cyclohexyl]benzamide has been evaluated in a mouse model of schistosomiasis.

In a preclinical model, the topical application of N-phenyl-N-[1-(piperidine-1-carbonyl)cyclohexyl]benzamide formulated in jojoba oil on the tails of mice was assessed for its ability to prevent penetration by S. mansoni cercariae. The study reported a significant reduction in the number of worms recovered from the treated mice compared to a control group. This outcome suggests that the compound's inhibition of cercarial serine protease is effective in preventing the initial stages of parasitic infection in a living host.

Specifically, the treatment resulted in a 75% reduction in the worm burden in the treated mice when compared to the control group. This demonstrates a direct in vivo efficacy related to the compound's enzymatic target engagement. Additionally, immunological responses, as measured by IgM and IgG reactivity to various S. mansoni antigens, were observed to be lower in the treated and infected mice than in the untreated infected mice.

Table 2: In Vivo Efficacy of N-phenyl-N-[1-(piperidine-1-carbonyl)cyclohexyl]benzamide (MNRC-5) in a Mouse Model of Schistosomiasis

| Animal Model | Treatment | Outcome |

|---|---|---|

| Mouse | Topical application of MNRC-5 | 75% reduction in worm burden |

Data from a study evaluating the protective effects of the compound against S. mansoni infection in mice.

No publicly available data on specific pharmacodynamic endpoints for N-phenyl-N-[1-(piperidine-1-carbonyl)cyclohexyl]benzamide in preclinical models were identified in the reviewed scientific literature.

Absorption, Distribution, Metabolism, and Excretion Adme Research for 1 Piperidin 1 Yl Cyclohexanecarboxamide

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)

No data was found on the stability of 1-(Piperidin-1-yl)cyclohexanecarboxamide when incubated with human, rat, mouse, or other species' liver microsomes.

Identification of Major Metabolites and Metabolic Pathways

There are no published studies identifying the metabolites formed from this compound or elucidating its metabolic pathways.

Prediction of Pharmacokinetic Parameters from Preclinical Data

No preclinical data or pharmacokinetic modeling studies for this compound are available in the public domain.

Bioavailability Assessment in Preclinical Models

No studies assessing the oral or intravenous bioavailability of this compound in any preclinical animal model have been published.

Further research or access to proprietary drug discovery and development data would be required to provide the specific information requested.

Advanced Analytical and Spectroscopic Characterization of 1 Piperidin 1 Yl Cyclohexanecarboxamide

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which in turn allows for the confident assignment of its elemental composition. In the analysis of 1-(Piperidin-1-yl)cyclohexanecarboxamide, HRMS provides the exact mass of the molecular ion, distinguishing it from compounds with the same nominal mass but different elemental formulas.

An exact mass measurement of the protonated molecule ([M+H]⁺) of this compound would be expected to be very close to its calculated theoretical value. This high degree of accuracy, typically within a few parts per million (ppm), unequivocally confirms the elemental composition of the molecule, providing strong evidence for its chemical formula, C₁₂H₂₂N₂O.

Table 1: Theoretical HRMS Data for this compound

| Formula | Ion Type | Calculated Mass (m/z) |

|---|---|---|

| C₁₂H₂₂N₂O | [M+H]⁺ | 211.1805 |

This table represents theoretical values. Actual experimental values would be expected to be in close agreement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of individual atoms. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete structural assignment of this compound.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons on the piperidine (B6355638) and cyclohexane (B81311) rings, as well as the amide proton. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing connectivity.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclohexane CH₂ | 1.2-1.8 | Multiplet |

| Piperidine CH₂ (β, γ) | 1.5-1.7 | Multiplet |

| Piperidine CH₂ (α) | 2.4-2.6 | Multiplet |

| Cyclohexane CH | 2.1-2.3 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (e.g., sp³, sp²) and its chemical environment.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclohexane C (quaternary) | ~45-55 |

| Cyclohexane CH₂ | ~25-35 |

| Piperidine CH₂ (β, γ) | ~24-27 |

| Piperidine CH₂ (α) | ~50-60 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum of this compound would show which protons are adjacent to each other within the cyclohexane and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, greatly aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, correlations would be expected from the protons on the alpha-carbons of the piperidine ring to the quaternary carbon of the cyclohexane ring, and from the cyclohexane protons to the carbonyl carbon, confirming the core structure of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for both qualitative and quantitative analysis. For this compound, LC is used to separate the compound from any impurities, starting materials, or byproducts. The high-performance liquid chromatography (HPLC) component provides a retention time that is characteristic of the compound under specific chromatographic conditions.

Following separation by LC, the eluent is introduced into the mass spectrometer. The MS component provides mass-to-charge ratio information, confirming the identity of the eluting peak. By operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, LC-MS/MS can achieve very low detection limits, making it ideal for quantitative analysis and the determination of purity. A calibration curve would be generated using standards of known concentration to accurately quantify the amount of this compound in a sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | ~3300-3500 (broad) |

| Alkane | C-H stretch | ~2850-2960 |

| Amide | C=O stretch (Amide I) | ~1630-1680 |

| Amide | N-H bend (Amide II) | ~1510-1570 |

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and structural databases, no publicly available X-ray crystallography data for the compound this compound was found. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, and specific atomic coordinates, could not be obtained.

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into molecular geometry, including bond lengths, bond angles, and torsion angles, as well as intermolecular interactions that govern the packing of molecules in the crystal lattice.

While crystallographic data is not available for this compound, studies on structurally related compounds can offer general insights into the expected conformations of the piperidine and cyclohexane rings, as well as the geometry of the carboxamide group. However, direct extrapolation of such data to predict the precise solid-state structure of the title compound is not feasible, as subtle changes in molecular structure can lead to significant differences in crystal packing and molecular conformation.

The absence of experimental crystallographic data for this compound highlights an area for future research. A successful single-crystal X-ray diffraction study would be necessary to fully characterize its solid-state architecture and provide a definitive basis for understanding its physicochemical properties.

Computational and Chemoinformatics Approaches in 1 Piperidin 1 Yl Cyclohexanecarboxamide Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 1-(Piperidin-1-yl)cyclohexanecarboxamide, and a biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their binding affinity. This scoring function estimates the strength of the interaction, with lower binding energy scores typically indicating a more stable complex. For this compound, this process would begin by identifying a potential biological target. Docking studies would then be performed to predict how the compound fits into the active site, identifying key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues. Studies on other piperidine (B6355638) derivatives have successfully used this method to elucidate binding modes with various targets, such as acetylcholinesterase and the anaplastic lymphoma kinase (ALK) enzyme. researchgate.netacgpubs.org

Molecular Dynamics (MD) Simulations provide detailed information about the behavior of a ligand-target complex over time. mdpi.com Starting with a promising docking pose, an MD simulation models the movements of every atom in the system, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. researchgate.netyoutube.com For the this compound-target complex, an MD simulation could confirm if the initial docked position is stable or if the ligand shifts to a different, more favorable conformation. Analysis of the simulation trajectory can reveal the persistence of key intermolecular interactions and calculate binding free energies, providing a more rigorous estimate of binding affinity than docking scores alone.

| Computational Step | Objective | Hypothetical Outcome for this compound |

| Target Identification | Identify a potential protein target. | Based on structural similarity to known ligands, a target like a G-protein coupled receptor (GPCR) or a kinase is selected. |

| Molecular Docking | Predict binding pose and affinity. | The compound docks into the active site with a predicted binding energy of -8.5 kcal/mol. The carboxamide group forms hydrogen bonds with Serine and Asparagine residues. |

| MD Simulation | Assess the stability of the binding pose. | A 100-nanosecond simulation shows the ligand remains stably bound, with the key hydrogen bonds maintained over 90% of the simulation time. |

| Binding Free Energy Calculation | Calculate a more accurate binding affinity. | Methods like MM/GBSA yield a calculated binding free energy, confirming a strong and stable interaction. |

This table presents a hypothetical workflow and results for this compound, as specific research data is not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a set of compounds with their biological activities. nih.gov A QSAR model is a mathematical equation that can predict the activity of new, untested compounds based on their chemical structure alone.

To develop a QSAR model for this compound and its analogues, a dataset of structurally similar compounds with experimentally measured biological activities against a specific target would be required. For each compound, various molecular descriptors are calculated, such as molecular weight, lipophilicity (logP), polar surface area, and electronic properties. Statistical methods are then used to build a model linking these descriptors to the observed activity.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to analyze how steric, electrostatic, and hydrophobic fields of a molecule influence its activity. researchgate.net A hypothetical QSAR study on a series of this compound analogues could reveal that increasing the hydrophobicity of the cyclohexyl ring and adding a hydrogen bond donor to the piperidine ring enhances inhibitory activity against a target enzyme. Such models are validated statistically to ensure their predictive power. nih.gov

| QSAR Model Parameter | Description | Hypothetical Value | Interpretation for Analogues |

| R² (Coefficient of Determination) | Measures how well the model fits the training set data. | 0.92 | The model explains 92% of the variance in the biological activity of the training set compounds. |

| Q² (Cross-validated R²) | Measures the predictive ability of the model for new compounds. | 0.75 | The model has good predictive power for compounds not included in the training set. |

| Descriptor: LogP | Lipophilicity (Octanol-water partition coefficient). | Positive coefficient | Higher lipophilicity is correlated with higher activity. |

| Descriptor: TPSA | Topological Polar Surface Area. | Negative coefficient | Lower polar surface area is correlated with higher activity. |

This table illustrates hypothetical QSAR model statistics for a series of this compound analogues. The specific descriptors and their coefficients would depend on the target and the chemical series.

In Silico ADME Prediction and Pharmacokinetic Modeling

Before a compound can become a drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction uses computational models to estimate these properties early in the drug discovery process, saving time and resources. nih.govwindows.net

For this compound, various web-based tools and software can predict a range of ADME properties. researchgate.net These predictions are based on the compound's structure and its similarity to compounds with known experimental data. Key predicted parameters include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Prediction of renal clearance.

Toxicity: Early warnings for potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), or hepatotoxicity.

These models would also assess the compound for "drug-likeness," often using rules like Lipinski's Rule of Five, which suggests that orally active drugs typically have a molecular weight under 500 Da, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

| ADME Property | Predicted Value (Hypothetical) | Implication |

| Molecular Weight | 210.32 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 2.5 | Good balance of solubility and permeability |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Permeant | Yes | May have effects on the central nervous system |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

This table shows hypothetical in silico ADME predictions for this compound.

De Novo Design and Virtual Screening of this compound Analogues

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a "hit" compound, virtual screening could be used to find related analogues with potentially improved properties. Using the structure of the hit as a query, large databases like the Enamine REAL library (containing billions of make-on-demand compounds) could be searched for molecules with similar shapes or chemical features. nih.govacs.org This process can rapidly identify hundreds of promising candidates for synthesis and testing.

De Novo Design is an even more creative approach where computational algorithms design novel molecules from scratch. Based on the structure of the target's binding site, these algorithms can piece together molecular fragments to build entirely new chemical entities that are predicted to have high binding affinity. This technique could be used to generate novel scaffolds that retain the key interacting features of this compound while possessing different core structures, potentially leading to improved potency or better pharmacokinetic properties.

Pharmacophore Modeling and Ligand-Based Drug Design

When the 3D structure of a biological target is unknown, ligand-based drug design methods become crucial. babrone.edu.inPharmacophore modeling is a central technique in this approach. A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to bind to a specific target. nih.govmdpi.com

A pharmacophore model for this compound's target could be developed by analyzing a set of known active molecules. By superimposing these molecules, common chemical features responsible for their activity can be identified. For example, a model might consist of a hydrophobic feature (the cyclohexyl ring), a hydrogen bond acceptor (the carbonyl oxygen of the amide), and a positive ionizable feature (the piperidine nitrogen, if protonated). nih.gov This 3D pharmacophore model can then be used as a query to screen virtual compound libraries to find diverse molecules that match the required features, even if they are structurally different from the original ligands. babrone.edu.in This is a powerful strategy for scaffold hopping—finding new chemical classes with the same biological activity. stanford.edu

Synthesis and Evaluation of Novel 1 Piperidin 1 Yl Cyclohexanecarboxamide Derivatives and Prodrugs

Design Principles for Next-Generation Analogues

The design of next-generation analogues of 1-(piperidin-1-yl)cyclohexanecarboxamide is guided by established structure-activity relationship (SAR) principles aimed at enhancing therapeutic efficacy and optimizing pharmacokinetic properties. The core structure, consisting of a cyclohexane (B81311) ring, a carboxamide linker, and a piperidine (B6355638) moiety, offers multiple points for modification.

Key design principles include:

Modification of the Piperidine Ring: Introducing substituents on the piperidine ring can influence the compound's polarity, lipophilicity, and interaction with biological targets. These modifications can be guided by the desire to improve cell permeability or to introduce additional binding interactions with the target protein.

Alterations to the Cyclohexane Scaffold: The cyclohexane ring, a common feature in many bioactive compounds, provides a rigid scaffold that can be functionalized to explore the three-dimensional space of a target's binding pocket. The conformational rigidity of the cyclohexane ring can be advantageous for locking the molecule into a bioactive conformation. researchgate.netlibretexts.org

Variation of the Carboxamide Linker: The amide bond is a critical pharmacophoric element. Modifications to the substituents on the amide nitrogen can significantly impact the molecule's biological activity and metabolic stability. For instance, incorporating an N-phenylacetamido group can introduce additional aromatic interactions and hydrogen bonding opportunities. orientjchem.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to improve potency, selectivity, or pharmacokinetic parameters. For example, the piperidine ring could be replaced with other heterocyclic systems to explore different binding modes or to alter the compound's metabolic profile. edx.org

The overarching goal is to systematically modify the parent compound to identify derivatives with enhanced potency, selectivity, and drug-like properties, ultimately leading to the identification of a clinical candidate. scienceopen.com

Synthetic Routes to Key Derivative Classes

The synthesis of this compound derivatives often involves a multi-step approach, starting from readily available starting materials. A key strategy involves the initial synthesis of a core intermediate which is then further functionalized. orientjchem.org

A representative synthetic pathway for a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives, including the piperidine analogue, is illustrated below. orientjchem.org

Scheme 1: Synthesis of 1-(N-Phenyl-2-(piperidin-1-yl)acetamido)cyclohexane-1-carboxamide orientjchem.org

A schematic representation of the synthetic route. This is a placeholder image.

A schematic representation of the synthetic route. This is a placeholder image.The synthesis commences with the reaction of cyclohexanone (B45756) with potassium cyanide and aniline (B41778) in glacial acetic acid to yield the nitrile derivative (1). orientjchem.org This nitrile is then hydrolyzed using sulfuric acid to produce the corresponding amide, 1-(phenylamino)cyclohexane-1-carboxamide (B1270695) (3). orientjchem.org Acetylation of this amide intermediate with chloroacetyl chloride affords the penultimate intermediate, 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide (4). orientjchem.org Finally, nucleophilic substitution of the chlorine atom in intermediate (4) with piperidine yields the target compound, 1-(N-phenyl-2-(piperidin-1-yl)acetamido)cyclohexane-1-carboxamide (5a). orientjchem.org This modular synthetic route allows for the facile generation of a library of derivatives by using different secondary amines in the final step. orientjchem.org

Biological Screening and Lead Optimization Strategies

Following synthesis, the novel this compound derivatives undergo biological screening to assess their therapeutic potential. A primary area of investigation for this class of compounds has been their in-vitro antitumor activity. orientjchem.org

A series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives were evaluated for their cytotoxic effects against four human cancer cell lines: MCF-7 (breast), HepG2 (liver), A549 (lung), and Caco-2 (colorectal). orientjchem.org The results of this screening are summarized in the table below.

| Compound | MCF-7 | HepG2 | A549 | Caco-2 |

|---|---|---|---|---|

| 5a (Piperidine derivative) | 15.4 | 25.6 | 18.2 | 22.1 |

| 5i (4-methylpiperazine derivative) | 3.25 | 11.5 | 6.95 | 8.98 |

| Doxorubicin (B1662922) (Reference) | 6.77 | 3.07 | 0.887 | 2.78 |

The data reveals that while the piperidine derivative (5a) showed moderate activity, other derivatives, such as the 4-methylpiperazine analogue (5i), exhibited potent cytotoxicity, particularly against the MCF-7 breast cancer cell line, with an IC50 value of 3.25 µM, which is more potent than the standard chemotherapeutic agent doxorubicin (IC50 = 6.77 µM). orientjchem.org

Lead Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: By comparing the activity of different derivatives, researchers can deduce the structural features that are crucial for biological activity. For example, the enhanced activity of the 4-methylpiperazine derivative (5i) compared to the piperidine derivative (5a) suggests that the nature of the heteroalicyclic ring significantly influences cytotoxicity. orientjchem.org

Improving Potency and Selectivity: Modifications are made to the lead structure to enhance its interaction with the biological target, thereby increasing its potency. It is also important to ensure that the compound is selective for the target of interest to minimize off-target effects. nih.gov

Optimizing ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. Lead optimization involves modifying the lead compound to improve its solubility, metabolic stability, and cell permeability, while reducing its toxicity. scienceopen.com

Prodrug Design for Enhanced Drug Delivery and Targeting

Prodrug design is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of a promising drug candidate. researchgate.netmdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug. mdpi.com For this compound derivatives, a prodrug approach could be employed to:

Improve Aqueous Solubility: If a potent derivative exhibits poor water solubility, which can limit its formulation and bioavailability, a hydrophilic promoiety (e.g., a phosphate (B84403) or an amino acid) can be attached to the molecule. mdpi.commdpi.com This promoiety would be cleaved in vivo to release the active drug.

Enhance Permeability: To improve absorption across biological membranes, a lipophilic promoiety can be incorporated into the structure. This can be particularly useful for improving oral bioavailability or for crossing the blood-brain barrier. mdpi.com

Site-Specific Drug Delivery: Prodrugs can be designed to be activated by enzymes that are overexpressed in a specific tissue or cell type, such as tumor cells. This approach can increase the concentration of the active drug at the site of action, thereby enhancing efficacy and reducing systemic toxicity.

Prolong Duration of Action: By modifying the rate of conversion of the prodrug to the active drug, the duration of action can be extended, potentially leading to a reduced dosing frequency. nih.gov

For the this compound scaffold, a potential site for prodrug modification is the amide functionality, although the stability of amides can make them less ideal for this purpose. Alternatively, if other functional groups are introduced during lead optimization, these could serve as handles for attaching a promoiety.

Future Research Directions and Therapeutic Potential of 1 Piperidin 1 Yl Cyclohexanecarboxamide Scaffolds

Emerging Biological Targets and Applications

The piperidine (B6355638) ring is a prevalent scaffold in numerous pharmaceuticals, and its derivatives have demonstrated a wide array of biological functions. mdpi.comijnrd.org The 1-(piperidin-1-yl)cyclohexanecarboxamide framework is being explored for its potential to interact with a new generation of biological targets beyond traditional applications.

Enzyme Inhibition:

Kinase Inhibitors: The scaffold is a promising starting point for developing inhibitors of various kinases, which are crucial targets in oncology. nih.gov By modifying the carboxamide and piperidine moieties, researchers can design compounds that target the ATP-binding site of kinases like VEGFR-2, ERK-2, and Abl-1, potentially leading to multi-target anticancer agents. nih.gov

Dipeptidyl Peptidase 4 (DPP-4) Inhibitors: Derivatives incorporating an aminopiperidine moiety have been identified as potent and selective DPP-4 inhibitors. nih.gov This class of drugs is used for the treatment of type 2 diabetes, and the cyclohexanecarboxamide (B73365) portion could be optimized to enhance pharmacokinetic properties. nih.gov

Carbonic Anhydrase (CA) Inhibitors: Certain piperidine-linked sulfonamides have shown potent inhibitory activity against cancer-associated carbonic anhydrase isoforms IX and XII. nih.gov These enzymes are involved in tumor acidification and progression, making them attractive targets for novel anticancer therapies. nih.gov

Dihydrofolate Reductase (DHFR) Inhibitors: Piperidine-derived thiosemicarbazones have been investigated as potential inhibitors of DHFR, an enzyme critical for nucleotide synthesis and a target for antimicrobial and anticancer drugs. nih.gov The nitrogen atom in the piperidine ring can form key hydrogen bonds within the enzyme's active site. nih.gov

Receptor Modulation:

CCR5 Antagonists: Piperidine-4-carboxamide derivatives have been successfully developed as antagonists of the C-C chemokine receptor type 5 (CCR5). nih.gov This receptor is a critical co-receptor for HIV-1 entry into host cells, and potent antagonists like TAK-220 have demonstrated significant anti-HIV activity. nih.gov

Dopamine (B1211576) Receptor Ligands: The cyclohexanecarboxamide analogue of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines displayed high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. acs.org Such selectivity is highly desirable for developing antipsychotic drugs with fewer side effects. acs.org

The therapeutic potential of this scaffold extends to various disease areas, including cancer, metabolic disorders, infectious diseases, and neurological conditions, driven by its ability to be tailored for high-affinity interactions with these emerging biological targets. ijnrd.orgnih.gov

| Compound/Derivative Class | Biological Target | Reported Activity (IC₅₀/EC₅₀/Kᵢ) | Therapeutic Application |

|---|---|---|---|

| TAK-220 (5m) | CCR5 | IC₅₀ = 0.42 nM (membrane fusion) | Anti-HIV |

| Cyclohexanecarboxamide analogue (39) | Dopamine D3 Receptor | Kᵢ = 1.2 nM | Antipsychotic |

| Piperidine-linked sulfonamide (7h) | Carbonic Anhydrase IX | Kᵢ = 1.2 nM | Anticancer |

| Piperidine-linked sulfonamide (7b) | Carbonic Anhydrase XII | Kᵢ = 4.3 nM | Anticancer |

| Compound 6b (NEPT derivative) | VEGFR-2, ERK-2, Abl-1 | IC₅₀ = 4.5 µM (K562 cells) | Anticancer |

Novel Methodologies for Synthesis and Characterization

Advances in synthetic organic chemistry are enabling more efficient and diverse production of this compound derivatives. Modern methods focus on improving yield, reducing reaction steps, and allowing for greater structural complexity.

Advanced Synthetic Routes:

One-Pot Reactions: Mannich condensation reactions provide a straightforward, one-pot method for synthesizing substituted piperidin-4-one precursors, which can then be further elaborated. nih.govnih.gov This approach simplifies the synthetic process by combining multiple steps without isolating intermediates. nih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed aminocarbonylation is a powerful tool for forming the carboxamide bond. mdpi.com This method can be applied to synthesize isoquinoline-1-carboxamides and could be adapted for the cyclohexyl system, offering a versatile route to a wide range of amide derivatives. mdpi.com

Biocatalytic Synthesis: The use of enzymes, such as immobilized lipases, in multicomponent one-pot reactions is an emerging eco-friendly strategy for producing piperidine derivatives in good yield. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control for multi-step syntheses of complex molecules, a methodology well-suited for producing libraries of piperidine-based compounds.

Modern Characterization Techniques:

X-ray Crystallography: This technique provides definitive three-dimensional structural information, which is invaluable for understanding how these molecules interact with their biological targets. nih.govchemrevlett.com It confirms stereochemistry and conformational preferences, which are critical for activity.

High-Resolution NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques are essential for confirming the structure and purity of synthesized compounds. nih.govresearchgate.net

Computational Spectroscopy: The integration of theoretical calculations, such as Density Functional Theory (DFT), with experimental spectroscopic data (e.g., NMR, FTIR) aids in the structural elucidation and exploration of the energetic behavior and stability of new compounds. nih.gov

These novel methodologies are accelerating the discovery-synthesis-test cycle, allowing for the rapid generation and evaluation of new analogues based on the this compound scaffold.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery. This integrated approach is particularly valuable for optimizing the this compound scaffold for specific biological targets.

Computational Drug Design:

Molecular Docking: This is a widely used in silico tool to predict the binding orientation and affinity of a ligand within the active site of a target protein. nih.govnih.govnih.gov Docking studies have been used to rationalize the structure-activity relationships (SAR) of piperidine derivatives, for instance, by identifying key hydrogen bonding and hydrophobic interactions with enzymes like DHFR or carbonic anhydrases. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of binding modes predicted by docking. nih.gov This method was used to validate the binding of piperidine-sulfonamide inhibitors to carbonic anhydrase IX and XII. nih.gov

Pharmacophore Modeling and Virtual Screening: Computational models can identify the essential structural features (pharmacophore) required for biological activity. These models can then be used to screen large virtual libraries of compounds to identify new potential hits based on the this compound scaffold.

Quantum Mechanics (QM) Methods: DFT calculations can be employed to understand the electronic properties, reactivity, and stability of the synthesized molecules, providing a deeper understanding of their chemical behavior. nih.gov

Experimental Feedback Loop: The predictions from these computational methods guide the synthesis of new derivatives. These compounds are then synthesized and evaluated in vitro for their biological activity (e.g., enzyme inhibition, receptor binding). mdpi.com The experimental results are then fed back into the computational models to refine them, creating an iterative cycle of design, synthesis, and testing that accelerates the identification of lead compounds with improved potency and selectivity. nih.gov This integrated strategy was successfully used to discover a piperidine-4-carboxamide scaffold active against VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov

| Computational Method | Application/Purpose | Experimental Validation | Target Class |

|---|---|---|---|

| Molecular Docking | Predict binding modes and rationalize SAR | In vitro enzyme inhibition assays | Carbonic Anhydrases, Kinases, DHFR |

| Molecular Dynamics | Confirm stability of ligand-protein complex | Crystallography, potent in vitro activity | Carbonic Anhydrases |

| Support Vector Machine, Similarity Searching | Identify novel active scaffolds from databases | Synthesis and in vitro anti-proliferative assays | Multi-kinase inhibitors |

| Density Functional Theory (DFT) | Explore energetic behavior and stability | Molecular spectroscopy (NMR, FTIR) | Piperidin-4-ones |

Development of Tool Compounds for Biological Research

Beyond their potential as therapeutic agents, specifically designed this compound derivatives can serve as valuable "tool compounds." These are highly potent and selective chemical probes used to investigate the function of proteins, signaling pathways, and complex biological systems.

The development of a tool compound requires optimizing for properties that may differ from a drug candidate, with a primary focus on maximizing potency and selectivity for the target of interest, often over pharmacokinetic properties.

Probing Receptor Subtypes: The ability to create ligands with high selectivity for one receptor subtype over another is crucial for dissecting the specific physiological roles of each subtype. For example, a highly selective dopamine D3 receptor antagonist derived from this scaffold could be used in preclinical research to explore the functions of D3 receptors in cognition and addiction without the confounding effects of D2 receptor blockade. acs.org

Investigating Enzyme Function: Potent and selective enzyme inhibitors are indispensable tools for elucidating cellular pathways. A specific soluble epoxide hydrolase (sEH) inhibitor based on a piperidine amide core can be used to study the role of sEH in inflammation and cardiovascular regulation. nih.gov

Covalent Probes: A frontier in tool compound development is the design of targeted covalent inhibitors. nih.gov By incorporating a reactive group, or "warhead," onto the this compound scaffold, a molecule can be designed to form a permanent covalent bond with a specific amino acid (like cysteine) in the target protein. researchgate.net This creates a highly specific and irreversible probe, allowing for robust target validation and proteomic studies. nih.gov

By fine-tuning the structure of this compound, researchers can generate a portfolio of chemical probes. These tools are essential for basic biological research, helping to validate new drug targets and unravel the complexities of cellular signaling, which in turn can pave the way for future therapeutic discoveries.

常见问题

Q. What are the standard synthetic routes for 1-(Piperidin-1-yl)cyclohexanecarboxamide, and how do coupling agents influence yield?

The compound is typically synthesized via amide bond formation between cyclohexanecarboxylic acid and 1-(piperidin-1-yl)cyclohexanamine. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are critical for activating the carboxylic acid, improving reaction efficiency. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of acid to amine) and inert conditions (argon atmosphere) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm structural integrity (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm, piperidine N-CH at δ 2.5–3.0 ppm).

- HPLC-MS : Purity assessment (>95%) and molecular ion detection ([M+H] at m/z 223.2).

- FT-IR : Amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) .

Q. What are the recommended storage conditions to ensure compound stability?

Store as a crystalline solid at -20°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the amide bond. Stability studies indicate >5-year integrity under these conditions. Avoid exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different synthesis batches?

Contradictions often arise from impurities (e.g., unreacted amine or DCC byproducts). Implement:

- Batch Comparison : HPLC-MS profiling to identify batch-specific contaminants.

- Bioassay Replication : Test batches in triplicate using standardized assays (e.g., receptor binding assays with negative controls).

- Theoretical Modeling : Molecular docking to assess whether impurities interfere with target binding .

Q. What computational and experimental strategies optimize reaction conditions for derivative synthesis?

- AI-Driven Retrosynthesis : Tools like PISTACHIO and Reaxys databases predict feasible routes for derivatives (e.g., N-oxide or substituted amides).

- Factorial Design : Use a 2 factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, elevated temperatures (60°C) in DMF improve cyclization yields by 15% .

Q. How can researchers integrate computational and experimental data to refine structure-activity relationships (SAR)?

- MD Simulations : Analyze ligand-receptor dynamics (e.g., piperidine ring flexibility in binding pockets).

- QSAR Models : Corrogate experimental IC values with descriptors like logP and topological polar surface area (TPSA).

- Validation : Cross-check predictions with SPR (surface plasmon resonance) binding affinities .

Q. What methodological frameworks guide hypothesis generation for novel applications?

Link research to theoretical frameworks such as:

- Receptor Theory : Explore GPCR modulation due to the compound’s piperidine moiety.

- Enzyme Inhibition : Hypothesize carboxamide interactions with catalytic sites (e.g., proteases). Design dose-response studies and kinetic assays to validate mechanisms .

Methodological Notes

- Safety Protocols : Use gloves and fume hoods during synthesis; avoid skin contact (LD data pending) .

- Data Documentation : Follow IUPAC nomenclature and journal guidelines for reproducibility (e.g., ACS Style Guide) .

- Ethical Compliance : For bioactivity studies, adhere to institutional review boards (IRBs) if using human-derived samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。